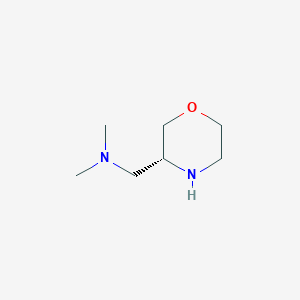

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Description

Importance of Chiral Saturated N,O-Heterocycles in Modern Organic Synthesis

Chiral saturated N,O-heterocycles, such as morpholines, are six-membered rings containing both nitrogen and oxygen atoms. This arrangement confers a unique set of properties that are highly advantageous in synthetic and medicinal chemistry. nih.govresearchgate.net The presence of the oxygen atom often improves aqueous solubility and other pharmacokinetic properties of a drug molecule, while the nitrogen atom provides a convenient handle for further chemical modification. nih.gov

The three-dimensional, non-planar structure of saturated heterocycles provides a level of structural complexity and stereochemical definition that is often crucial for specific molecular recognition and biological activity. researchgate.netnih.gov Unlike their flat, aromatic counterparts, these sp³-rich scaffolds allow for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors. nih.gov

In the realm of organic synthesis, chiral N,O-heterocycles serve as versatile building blocks and powerful chiral auxiliaries. acs.org Their rigid conformation can effectively control the stereochemical outcome of a wide range of chemical reactions, making them invaluable tools in asymmetric synthesis. The development of catalytic methods for the enantiopure synthesis of these saturated heterocycles remains a significant challenge and an active area of research, underscoring their importance to the field. nih.gov

The morpholine (B109124) unit, in particular, is a recurring motif in numerous approved drugs, where it can act as an integral part of the pharmacophore or as a scaffold to improve drug-like properties. nih.govresearchgate.netijprems.com Its incorporation has been shown to enhance potency, selectivity, and metabolic stability in a variety of therapeutic agents. nih.govijprems.com

Overview of the Research Landscape for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine and Related Chiral Morpholine Architectures

Direct and detailed research focusing exclusively on this compound is limited in publicly available scientific literature. The compound is primarily recognized and distributed as a specialized chemical building block for use in more complex synthetic endeavors. Its significance, therefore, is best understood by examining the research landscape of the chiral 3-substituted morpholine scaffold it represents.

This specific architecture, featuring a chiral center at the C-3 position adjacent to the nitrogen atom, is a valuable synthon for creating molecules with defined stereochemistry. The N,N-dimethylaminomethyl group at this position provides a basic, nucleophilic center that can be used for a variety of subsequent chemical transformations.

Synthetic Strategies: The synthesis of chiral 3-substituted morpholines is an area of active investigation, with several general strategies being employed:

Formation of the stereocenter before cyclization: This approach often starts with a chiral amino alcohol, which is then elaborated and cyclized to form the morpholine ring. researchgate.net

Formation of the stereocenter during cyclization: Asymmetric cyclization reactions, often employing chiral catalysts, can construct the heterocyclic ring and set the desired stereocenter simultaneously. researchgate.net

Formation of the stereocenter after cyclization: This involves creating a prochiral morpholine derivative and then introducing the chirality at the C-3 position through an asymmetric reaction. researchgate.net

Recent methodologies for synthesizing these structures include tandem hydroamination and asymmetric transfer hydrogenation reactions of aminoalkyne substrates, and palladium-catalyzed carboamination reactions. organic-chemistry.orgnih.gov

Applications in Complex Molecule Synthesis: The true value of building blocks like this compound lies in their incorporation into larger, often biologically active molecules. The chiral morpholine core serves as a rigid scaffold, positioning other functional groups in a precise three-dimensional arrangement. While direct examples citing this specific compound are scarce, the utility of the broader class of chiral morpholine derivatives is well-documented in medicinal chemistry research, particularly in the development of kinase inhibitors and other targeted therapies.

The following table presents examples of complex molecules from medicinal chemistry that feature a substituted morpholine scaffold, illustrating the type of research where building blocks like this compound would be applied.

| Compound Class | Target/Application | Role of Morpholine Scaffold |

| Pyrazolopyrimidine Derivatives | mTOR Kinase Inhibitors | Chiral bridged morpholines were used to enhance selectivity and potency. The stereochemistry of the morpholine ring led to distinct activity profiles for each enantiomer. ijprems.com |

| Gefitinib | EGFR Inhibitor (Anticancer) | The morpholine group is a key component, contributing to the overall structure required for binding to the epidermal growth factor receptor. ijprems.com |

| Linezolid | Antibiotic | This oxazolidinone antibiotic features a morpholine ring, which is crucial for its antibacterial activity and pharmacokinetic profile. |

| Reboxetine | Antidepressant (NRI) | A chiral 2-substituted morpholine is central to the molecule's structure and its function as a norepinephrine (B1679862) reuptake inhibitor. |

These examples underscore the strategic importance of the chiral morpholine architecture in drug discovery. Building blocks such as this compound provide chemists with a reliable and stereochemically defined platform to construct novel chemical entities with potentially valuable therapeutic properties.

Properties

IUPAC Name |

N,N-dimethyl-1-[(3R)-morpholin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCCGQRWHQSBLQ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272085 | |

| Record name | (3R)-N,N-Dimethyl-3-morpholinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152367-84-4 | |

| Record name | (3R)-N,N-Dimethyl-3-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152367-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-N,N-Dimethyl-3-morpholinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chiral Morpholine Ring Formation

Elucidation of Reaction Pathways and Intermediate Structures

The construction of the chiral morpholine (B109124) ring can be achieved through various synthetic routes, each characterized by distinct reaction pathways and key intermediates.

One prominent strategy is a tandem sequential one-pot reaction that begins with the hydroamination of an aminoalkyne substrate. nih.govorganic-chemistry.org This initial step, often catalyzed by a titanium complex, proceeds through a cyclic imine intermediate. This intermediate is not isolated but is subsequently subjected to an asymmetric transfer hydrogenation to yield the final chiral 3-substituted morpholine. nih.gov

Another well-defined pathway involves a Palladium-catalyzed intramolecular carboamination reaction. nih.gov Mechanistic proposals for this transformation suggest a multi-step sequence starting with the oxidative addition of an aryl bromide to a Pd(0) complex. This is followed by the formation of a key palladium(aryl)(amido) complex intermediate. The crucial ring-closing step is proposed to occur via a syn-aminopalladation of the olefin, proceeding through a boat-like transition state to form a six-membered palladacycle. The final morpholine product is then released through reductive elimination. nih.gov

Radical intermediates have also been implicated in the formation of the morpholine framework. For instance, synthetic routes starting from a tosyl-oxazetidine precursor are believed to proceed via a common radical intermediate to afford substituted morpholine congeners. acs.org In different contexts, such as the functionalization of other heterocycles, radical cation intermediates play a significant role. For example, a photoinduced process can generate an indole (B1671886) radical cation, which then reacts with morpholine to form a C2-morpholine substituted dihydroindole radical intermediate. acs.org These examples highlight the diverse nature of intermediates that can be harnessed to construct or functionalize molecules containing the morpholine moiety.

Catalytic Cycle Analysis in Asymmetric Morpholine Synthesis

The efficiency and stereoselectivity of chiral morpholine synthesis are critically dependent on the catalyst systems employed. Analysis of the catalytic cycles provides insight into how these complex transformations are orchestrated.

A notable example is the dual-catalyst system used in the tandem hydroamination and asymmetric transfer hydrogenation sequence. nih.govorganic-chemistry.org This one-pot reaction involves two distinct, non-interfering catalytic cycles:

Titanium-Catalyzed Hydroamination: A bis(amidate)bis(amido)Ti catalyst facilitates the intramolecular hydroamination of an ether-containing aminoalkyne. This cycle produces a cyclic imine, which serves as the substrate for the second catalytic cycle. nih.gov

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: The cyclic imine is then reduced using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN. This ruthenium complex mediates the enantioselective transfer of hydrogen from a hydrogen source (e.g., formic acid/triethylamine) to the C=N bond, establishing the stereocenter at the C3 position of the morpholine ring with high enantiomeric excess (>95% ee). nih.govorganic-chemistry.org

In palladium-catalyzed carboamination reactions, the catalytic cycle is centered on the palladium complex. nih.gov The proposed cycle is as follows:

Oxidative Addition: Pd(0) reacts with an aryl or alkenyl bromide.

Deprotonation/Pd–N Bond Formation: The amine is deprotonated by a base, allowing for the formation of a palladium-amido complex.

Migratory Insertion (syn-aminopalladation): The nitrogen atom attacks the tethered alkene in a syn fashion.

Reductive Elimination: The C-Pd and C-H bonds are broken, and a new C-C bond is formed, releasing the morpholine product and regenerating the Pd(0) catalyst. nih.gov

Asymmetric hydrogenation of pre-formed dehydromorpholines offers another route to chiral morpholines. rsc.orgnih.gov In this approach, a bisphosphine-rhodium catalyst bearing a large bite angle is used. rsc.org This system is highly effective for the hydrogenation of 2-substituted dehydromorpholines, providing the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov

| Catalytic Method | Catalyst(s) | Substrate Type | Key Transformation | Outcome | Reference |

|---|---|---|---|---|---|

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | 1. Ti(NMe2)2(DPASN) 2. RuCl(S,S)-Ts-DPEN | Ether-containing aminoalkyne | Intramolecular hydroamination followed by asymmetric reduction of cyclic imine | Good yields, >95% ee | nih.gov |

| Intramolecular Carboamination | Pd(OAc)2 / P(2-furyl)3 | Substituted ethanolamine (B43304) derivative | Pd-catalyzed C-N and C-C bond formation | Moderate to good yields, >20:1 dr | nih.gov |

| Asymmetric Hydrogenation | [Rh(cod)(SKP)]BF4 | 2-Substituted dehydromorpholine | Asymmetric reduction of C=C bond | Quantitative yields, up to 99% ee | rsc.org |

Role of Hydrogen-Bonding Interactions in Stereocontrol

In asymmetric catalysis, achieving high levels of stereocontrol often relies on subtle, non-covalent interactions between the catalyst and the substrate. In the synthesis of chiral morpholines, hydrogen bonding has been identified as a crucial element for directing the stereochemical outcome. nih.govorganic-chemistry.org

During the ruthenium-catalyzed asymmetric transfer hydrogenation of cyclic imines, mechanistic investigations revealed that hydrogen-bonding interactions between the substrate and the catalyst are critical for high enantioselectivity. nih.gov Specifically, a hydrogen bond forms between the ether oxygen atom within the substrate's backbone and the N-H proton of the tosylated diamine ligand (Ts-DPEN) on the ruthenium catalyst. nih.govorganic-chemistry.org

This interaction serves to lock the substrate into a specific conformation within the catalyst's chiral environment. This geometric constraint dictates the face of the imine C=N bond that is presented for hydrogenation, thereby controlling the absolute stereochemistry of the newly formed stereocenter. nih.gov The proposed transition state model, which incorporates this hydrogen-bonding interaction, successfully predicts the observed (R) or (S) configuration of the product.

The significance of this interaction is highlighted by experiments where the ether oxygen is absent from the substrate; in such cases, the enantiomeric excess of the product is dramatically reduced. This mechanistic insight proved powerful enough to be extended to other heterocyclic systems. By replacing the oxygen atom in the substrate with a nitrogen atom (a different hydrogen bond acceptor), the strategy was successfully applied to the enantioselective synthesis of 3-substituted piperazines. nih.govorganic-chemistry.org

| Substrate Feature | Example Substrate Type | Proposed Key Interaction | Resulting Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Contains ether oxygen | Aminoalkyne with O-tether | Strong O···H-N hydrogen bond with Ru-catalyst ligand | >95% | nih.gov |

| Contains amine nitrogen | Aminoalkyne with N-tether | N···H-N hydrogen bond with Ru-catalyst ligand | >81% | nih.gov |

| Lacks H-bond acceptor | All-carbon tether aminoalkyne | No directing hydrogen bond | Significantly lower | nih.gov |

Radical Cation Intermediate Pathways in Metal-Free Cyclizations

While many syntheses of morpholines rely on metal catalysis, there is growing interest in developing metal-free methods, some of which proceed through radical cation intermediates. These pathways offer alternative reactivity patterns for ring construction.

Although metal-free cyclizations leading directly to the morpholine ring via radical cations are not extensively documented, analogous mechanisms in the synthesis of other N-heterocycles provide a blueprint for potential pathways. For example, in the synthesis of quinazolines, a proposed metal-free mechanism involves the formation of a radical cation via intramolecular hydrogen abstraction from a benzylamine (B48309) intermediate. mdpi.com Similarly, the synthesis of certain quinolines can proceed through a radical intermediate formed by the oxidation of a C-H bond adjacent to a nitrogen atom. mdpi.com

More directly related to morpholine, photoinduced electron transfer provides a powerful metal-free method for generating radical cations. In one study, irradiation of an electron donor-acceptor (EDA) complex involving an indole derivative led to the formation of an indole radical cation. acs.org This highly reactive intermediate was then trapped by morpholine, acting as a nucleophile, to form a new C-N bond. While this example illustrates the functionalization of a pre-existing molecule rather than a ring-closing reaction, it demonstrates the viability of generating radical cations that can react with amine moieties under metal-free conditions. acs.org The generation of an endocyclic 1-azaallyl radical from an imine radical cation intermediate has also been reported in photoinduced, catalyst-free reactions, expanding the scope of radical-based transformations for N-heterocycle synthesis. acs.org These examples suggest that future developments in metal-free morpholine synthesis could exploit pathways involving the intramolecular cyclization of radical cation intermediates generated from suitable open-chain precursors.

Stereochemical Analysis and Characterization of Chiral Morpholine Compounds

Determination of Enantiomeric Purity (Enantiomeric Excess) and Diastereomeric Ratio

The quantification of enantiomeric purity, expressed as enantiomeric excess (ee), is crucial for the characterization of chiral compounds. A variety of analytical techniques are employed to separate and quantify enantiomers and diastereomers, ensuring the stereochemical integrity of a sample.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric excess. heraldopenaccess.us This technique often utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Nonspecific detectors like UV or fluorescence detectors can then be used for quantification. heraldopenaccess.us Alternatively, achiral HPLC can be coupled with chiroptical detectors, such as Circular Dichroism (CD) or Optical Rotation (OR), which measure the differential interaction of the enantiomers with polarized light. heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. The use of chiral shift reagents or chiral solvating agents induces temporary diastereomeric interactions, which can result in distinguishable signals for each enantiomer in the NMR spectrum. mdpi.com The integration of these signals allows for the direct determination of the enantiomeric ratio.

Other methods for determining enantiomeric excess include mass spectrometry, fluorescence, and techniques based on liquid crystals. heraldopenaccess.usnih.govgoogle.com For complex mixtures, these methods can offer high sensitivity and accuracy. flintbox.comnih.gov The choice of method often depends on the specific properties of the compound being analyzed and the required level of precision.

| Method | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Routine purity analysis of pharmaceutical active agents. heraldopenaccess.us |

| NMR Spectroscopy | Use of chiral shift reagents or solvating agents to induce chemical shift differences between enantiomers. mdpi.com | Structural elucidation and quantification of enantiomeric ratios in solution. |

| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Analysis of low molecular weight, volatile chiral compounds. heraldopenaccess.us |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Determination of absolute configuration and enantiomeric purity. nih.gov |

| Mass Spectrometry (MS) | Formation of diastereomeric complexes with a chiral selector, which are then analyzed by their mass-to-charge ratio. nih.gov | High-throughput screening and analysis of complex mixtures. |

Conformational Analysis of the Morpholine (B109124) Ring System

For morpholine itself, studies using Raman spectroscopy and theoretical calculations have shown that the equatorial chair conformer (Chair-Eq) is predominant in the pure liquid state. researchgate.net However, in an aqueous solution, the contribution from the axial chair conformer (Chair-Ax) increases. researchgate.net Advanced techniques like infrared (IR) resonant vacuum ultraviolet (VUV) mass-analyzed threshold ionization spectroscopy have been employed to measure the unique vibrational spectra of the distinct Chair-Eq and Chair-Ax conformers, revealing that the Chair-Eq conformer is more stable. acs.org

In substituted morpholines, such as (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, the bulky dimethylaminomethyl group at the C-3 position is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable. The conformation is also influenced by electronic effects, such as the exo-anomeric effect, which describes the preference for a synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atom. nih.gov 13C NMR spectroscopy is a valuable technique for the conformational analysis of morpholine derivatives, as the chemical shifts of the carbon atoms are sensitive to their steric environment. cdnsciencepub.comcdnsciencepub.com

| Conformer | Relative Energy | Key Characteristics | Predominance |

|---|---|---|---|

| Chair (Equatorial Substituent) | Lower | Substituent is directed away from the ring, minimizing steric hindrance. cdnsciencepub.com | Generally preferred for bulky substituents. researchgate.net |

| Chair (Axial Substituent) | Higher | Substituent is subject to 1,3-diaxial interactions with other axial atoms. | Can be populated, especially in solution or with smaller substituents. researchgate.net |

| Twist-Boat | Significantly Higher | A flexible, higher-energy intermediate between chair conformations. researchgate.net | Generally not significantly populated at equilibrium. |

Influence of Substituent Effects on Stereochemical Outcomes

The nature and position of substituents on the morpholine ring significantly influence its stereochemistry and the stereochemical outcome of its reactions. Substituents can exert both steric and electronic effects that dictate the preferred conformation and the facial selectivity of reactions.

For instance, the presence of a methyl group adjacent to the nitrogen or oxygen atom in the morpholine ring induces downfield shifts in the 13C NMR spectrum for the adjacent carbons, which can be used to confirm the conformation. cdnsciencepub.comcdnsciencepub.com In the synthesis of chiral morpholines, the stereochemistry of the final product is often controlled by the stereocenter introduced in a precursor molecule, such as an amino acid or amino alcohol. ru.nl

In reactions involving the nitrogen atom, such as quaternization, the steric hindrance posed by existing substituents plays a critical role. Studies on substituted morpholines have shown that the quaternization of the nitrogen atom often proceeds preferentially from the axial face. cdnsciencepub.com The steric effects of substituents on aromatic rings attached to the morpholine core can also have a profound impact. For example, in the asymmetric hydrogenation of dehydromorpholines, substrates with a substituent at the 2-position of an attached aromatic ring consistently yield excellent enantioselectivities, an outcome attributed to steric control. semanticscholar.org The electronic properties of these substituents, whether electron-donating or electron-withdrawing, also modulate the reactivity and selectivity of such transformations. semanticscholar.orge3s-conferences.org

| Substituent Type | Position | Observed Influence | Example Effect |

|---|---|---|---|

| Bulky Alkyl Group (e.g., -CH(CH₃)₂) | C2, C3, C5, or C6 | Steric hindrance dictates a strong preference for the equatorial position. cdnsciencepub.com | Locks the ring into a specific chair conformation. |

| Aromatic Ring (e.g., Phenyl) | C2 or C3 | Can influence ring conformation and provides a steric block for incoming reagents. cdnsciencepub.com | Directs incoming groups to the less hindered face of the molecule. |

| Electron-Withdrawing Group (e.g., -CF₃ on a phenyl substituent) | On a substituent | Modifies the electronic properties of the molecule, affecting reaction rates and equilibria. semanticscholar.org | Can enhance enantioselectivity in catalytic reactions. semanticscholar.org |

| Electron-Donating Group (e.g., -OCH₃ on a phenyl substituent) | On a substituent | Alters the electron density of the system, influencing reactivity. semanticscholar.org | Can modify the stereochemical outcome of asymmetric syntheses. semanticscholar.org |

Computational and Theoretical Investigations of Chiral Morpholine Structures and Reactivity

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic structures. For "(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine," DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, can provide a detailed picture of its ground-state properties. nih.govresearchgate.net

Beyond structural parameters, DFT allows for the exploration of crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov For morpholine (B109124) derivatives, the HOMO is often localized on the nitrogen atoms, highlighting their nucleophilic character. nih.gov

Table 1: Predicted Structural and Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value |

| Optimized Geometry | |

| Morpholine Ring Conformation | Chair |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: The values presented in this table are hypothetical and are based on typical ranges observed for similar morpholine derivatives in computational studies. Specific experimental or computational data for this compound is not currently available in the public domain.

Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govphyschemres.org The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.

For "this compound," an MEP analysis would likely highlight regions of negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating their electron-rich nature and susceptibility to electrophilic attack. The lone pair electrons on the two nitrogen atoms and the oxygen atom of the morpholine ring would be the primary centers of negative potential. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the heteroatoms, making them potential sites for nucleophilic interaction. researchgate.net This analysis provides a visual representation of the molecule's reactivity landscape, corroborating the electronic data obtained from HOMO-LUMO analysis.

Theoretical Prediction of Conformational Preferences and Stereoselectivity

The conformational flexibility of the morpholine ring and the rotational freedom of the substituent group are critical for understanding the molecule's behavior. Theoretical calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. For the morpholine ring, the chair conformation is generally favored over the boat or twist-boat conformations due to reduced steric and torsional strain. researchgate.net

Within the chair conformation, the substituent at the C3 position can adopt either an axial or an equatorial orientation. Computational studies on similar substituted morpholines can help predict which conformer is more stable for "this compound." The relative stability will depend on the steric interactions between the substituent and the rest of the morpholine ring. nih.gov

Furthermore, in the context of its potential use as a chiral catalyst or ligand, theoretical models can be employed to predict the stereoselectivity it might induce in a chemical reaction. By modeling the transition states of a reaction in the presence of the chiral morpholine derivative, it is possible to determine which stereochemical pathway is energetically favored. rsc.org These calculations are instrumental in the rational design of asymmetric catalysts. nih.gov

Table 2: Predicted Conformational Preferences for this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair (Equatorial Substituent) | 0.00 | ~95 |

| Chair (Axial Substituent) | 2.5 | ~5 |

| Twist-Boat | > 5.0 | < 0.1 |

Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted morpholines. Precise values would require specific computational studies on the target molecule.

Computational Modeling of Catalytic Mechanisms and Transition States

Given the chiral nature and the presence of basic nitrogen centers, "this compound" is a candidate for use as an organocatalyst. Computational modeling can provide invaluable insights into the mechanisms of reactions it might catalyze. rsc.orgnih.gov

By constructing a detailed reaction energy profile, researchers can identify the key intermediates and transition states involved in the catalytic cycle. mdpi.com DFT calculations are commonly used to determine the geometries and energies of these species. researchgate.net For instance, if this molecule were to catalyze a Michael addition, computational models could elucidate the formation of the enamine intermediate, the subsequent nucleophilic attack on the Michael acceptor, and the final product release.

The identification and characterization of the transition state structure are of paramount importance. The energy of the transition state determines the reaction rate, and its geometry can explain the origin of stereoselectivity. pitt.edu By comparing the energies of the transition states leading to different stereoisomers, one can predict the enantiomeric excess of the reaction. These computational investigations are not only explanatory but can also guide the optimization of reaction conditions and the design of more efficient catalysts. nih.gov

Future Directions and Emerging Research Avenues in Chiral Morpholine Chemistry

Development of Novel Stereoselective and Enantioselective Synthesis Strategies

The demand for enantiomerically pure chiral morpholines continues to drive innovation in asymmetric synthesis. e3s-conferences.orgrroij.com While traditional methods often rely on chiral starting materials, modern research is focused on developing catalytic asymmetric methods that offer greater efficiency, versatility, and stereocontrol. semanticscholar.orgnih.gov

One of the most powerful techniques to emerge is the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors. nih.govrsc.org This method, often employing transition-metal catalysts like rhodium complexed with chiral bisphosphine ligands, can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org This "after cyclization" approach, where the stereocenter is created on a pre-formed ring, is highly atom-economical and efficient. semanticscholar.orgnih.gov

Palladium-catalyzed carboamination represents another key strategy. This approach allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.orgnih.gov The key step involves an intramolecular carboamination reaction between an ethanolamine (B43304) derivative and an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers. e3s-conferences.orgnih.gov

Furthermore, organocatalytic enantioselective halocyclization is a promising avenue for accessing morpholines with quaternary stereocenters. rsc.org Using catalysts derived from cinchona alkaloids, various chlorinated 2,2-disubstituted morpholines can be synthesized from simple alkenol substrates with high yields and enantioselectivities under mild reaction conditions. rsc.org Other notable methods include copper-promoted oxyamination reactions and the use of chiral auxiliaries to guide stereoselective transformations. nih.govnih.gov

| Synthetic Strategy | Key Features | Typical Products | Reported Enantioselectivity |

| Asymmetric Hydrogenation | Atom-economical; high yields; uses transition-metal catalysts (e.g., Rh-bisphosphine). rsc.orgrsc.org | 2-Substituted chiral morpholines. nih.govrsc.org | Up to 99% ee. nih.govrsc.org |

| Pd-Catalyzed Carboamination | Stereospecific; forms single stereoisomers from chiral amino alcohols. nih.gov | cis-3,5-Disubstituted morpholines. e3s-conferences.orgnih.gov | High (single stereoisomer formed). nih.gov |

| Organocatalytic Halocyclization | Metal-free; creates quaternary stereocenters; mild conditions. rsc.org | 2,2-Disubstituted morpholines. rsc.org | Excellent. rsc.org |

| Copper-Promoted Oxyamination | Forms 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov | 2,5-Disubstituted and 2,6-disubstituted morpholines. nih.gov | High (>20:1 dr). nih.gov |

Exploration of New Catalytic Applications for Chiral Morpholine Derivatives

Beyond their role as pharmaceutical building blocks, chiral morpholine derivatives are gaining attention as versatile catalysts in asymmetric synthesis. e3s-conferences.orgnih.gov Their rigid conformational structure and the presence of both nitrogen and oxygen atoms make them suitable scaffolds for designing novel organocatalysts and ligands for metal-catalyzed reactions. nih.gov

Researchers have recently explored β-morpholine amino acids as a new class of organocatalysts. nih.gov Although morpholine-based enamines are typically less reactive than their pyrrolidine (B122466) counterparts, strategic substitution on the morpholine ring can overcome this limitation. nih.gov These catalysts have shown remarkable ability in controlling diastereo- and enantioselectivity in 1,4-addition reactions between aldehydes and nitroolefins. nih.gov

The development of chiral phosphine-based organocatalysts, which can incorporate morpholine moieties, is another active area. nih.gov These catalysts are effective in a wide range of transformations, including cycloadditions and nucleophilic addition reactions. nih.gov Furthermore, planar chiral ferrocenes containing a morpholine fragment have been investigated for their catalytic activity, demonstrating the potential of morpholine derivatives in various C-C bond-forming reactions, such as the Tsuji-Trost reaction. mdpi.com The continuous exploration of these derivatives is expected to uncover new catalytic systems with unique reactivity and selectivity for synthesizing complex chiral molecules. rroij.com

Advanced Computational Tools for Predictive Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool for accelerating the development of chiral morpholine chemistry. rsc.orguni-giessen.de High-level ab initio and density functional theory (DFT) calculations allow researchers to predict reaction outcomes, design novel catalysts, and gain deep mechanistic insights that are often difficult to obtain through experiments alone. rsc.orgresearchgate.netnih.gov

DFT calculations have been successfully employed to study the chemoselectivity and stereospecificity of reactions involving morpholine addition to complex molecules. researchgate.net By analyzing transition state energies and molecular orbitals, researchers can rationalize and predict the regio- and stereoselectivity of these transformations. rsc.orgresearchgate.net This predictive power is crucial for optimizing reaction conditions and minimizing trial-and-error experimentation.

In the context of catalyst design, computational tools enable the in silico screening of potential chiral morpholine-based catalysts. researchgate.net By modeling the catalyst-substrate interactions, it is possible to predict which catalyst structures will afford the highest levels of enantioselectivity for a given reaction. nih.gov This rational design approach significantly shortens the development cycle for new catalytic systems. researchgate.net As computational methods become more powerful and accessible, they will play an increasingly central role in discovering novel synthetic routes and applications for chiral morpholines. nih.gov

Sustainable and Green Chemistry Approaches in Morpholine Synthesis

The principles of green chemistry are increasingly influencing the synthesis of morpholines, aiming to reduce environmental impact and improve safety. chemrxiv.org A significant advancement in this area is the development of a one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663). chemrxiv.orgnih.gov

This method offers substantial environmental and safety benefits over traditional multi-step procedures that often use hazardous reagents like chloroacetyl chloride and require metal hydride reductions. chemrxiv.org The new protocol eliminates steps, reduces waste, and has been successfully scaled up to produce over 100 grams of product, demonstrating its industrial viability. chemrxiv.orgacs.org The key to this methodology is the selective monoalkylation of primary amines with ethylene sulfate, a transformation that is highly dependent on the amine structure and the unique properties of the sulfate reagent. nih.govacs.org

Other green approaches include the use of N-formylmorpholine as a stable, non-toxic, and non-corrosive green solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com The ongoing focus on sustainable practices will likely lead to the development of more biocatalytic and flow-chemistry-based methods for synthesizing chiral morpholines, further minimizing the environmental footprint of these important molecules.

Q & A

Q. What synthetic methodologies are commonly used to prepare (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, and how is stereochemical control achieved?

The compound is synthesized via alkylation of morpholin-3-yl derivatives with dimethylamine precursors. Key steps include:

- Chiral starting materials : Use (R)-configured intermediates or chiral catalysts (e.g., BINOL-derived catalysts) to enforce stereochemistry during alkylation.

- Reaction optimization : Temperature (0–25°C), solvent polarity (THF or DMF), and pH (8–10) are adjusted to minimize racemization.

- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients resolves enantiomers, achieving >99% ee .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR identify substituents (e.g., morpholinyl CH at δ 3.5–4.0 ppm, dimethylamine N-CH at δ 2.2–2.4 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H] at m/z 173.15 for CHNO).

- Chiral HPLC : Validates enantiomeric purity using cellulose-based columns .

Q. What are the primary pharmacological targets of this compound in neurological research?

Preliminary studies suggest activity at CNS receptors, particularly serotonin (5-HT) and dopamine D receptors, based on structural analogs like pyrrolidine derivatives. In vitro binding assays using HEK-293 cells transfected with receptor subtypes are recommended to confirm target specificity .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with neuronal receptors?

- Molecular docking : Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., with 5-HT PDB: 7E2Z). Focus on hydrogen bonding between the morpholinyl oxygen and Ser159 residue.

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key binding motifs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Enantiomeric impurities : Reanalyze batches via chiral HPLC; even 5% (S)-enantiomer can alter receptor binding .

- Assay variability : Standardize protocols (e.g., cAMP inhibition for GPCR activity) across labs.

- Degradation products : Perform stability studies (40°C/75% RH for 4 weeks) and LC-MS to identify oxidation byproducts .

Q. How does the morpholin-3-yl moiety influence physicochemical properties compared to pyrrolidine analogs?

| Property | Morpholin-3-yl | Pyrrolidin-3-yl |

|---|---|---|

| Ring size | 6-membered (O/N) | 5-membered (N) |

| Polarity | Higher (due to O atom) | Moderate |

| Solubility | Improved in aqueous buffers | Lower (hydrophobic) |

| Conformational flexibility | Restricted (chair conformation) | Flexible (envelope conformation) |

| This structural difference impacts receptor binding kinetics and metabolic stability . |

Q. What experimental designs optimize enantioselective synthesis of the (R)-enantiomer?

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze (S)-enantiomer from racemic mixtures.

- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective alkylation (yields >80%, ee >95%) .

Q. What protocols ensure compound stability during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.